

# Application Notes and Protocols: Preclinical Evaluation of CA-170 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PD 160170 |           |
| Cat. No.:            | B061668   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

CA-170 is an orally bioavailable small molecule designed to dually inhibit the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] By targeting these two distinct negative regulatory pathways in the tumor microenvironment, CA-170 aims to restore and enhance anti-tumor T-cell responses.[2] [3][4] Preclinical studies have demonstrated that CA-170 can promote T-cell proliferation and effector functions, leading to significant anti-tumor efficacy in various syngeneic mouse tumor models, both as a monotherapy and in combination with other anti-cancer agents.[2][3]

This document provides detailed application notes and protocols for the preclinical evaluation of CA-170 in combination with standard-of-care chemotherapeutic agents. The provided methodologies are based on published preclinical studies and are intended to guide researchers in designing and executing robust in vivo experiments to assess the synergistic potential of CA-170 with chemotherapy.

# Data Presentation: In Vivo Efficacy of CA-170 Combination Therapy



The following tables summarize the quantitative data from preclinical studies evaluating the anti-tumor efficacy of CA-170 in combination with chemotherapy in the CT26 syngeneic mouse model.

Table 1: Efficacy of CA-170 in Combination with Docetaxel in the CT26 Colon Carcinoma Model

| Treatment Group    | Dose and Schedule                                       | Tumor Growth<br>Inhibition (TGI) (%) | Statistical<br>Significance (p-<br>value) |
|--------------------|---------------------------------------------------------|--------------------------------------|-------------------------------------------|
| CA-170             | 10 mg/kg/day, oral                                      | 43%                                  | < 0.05                                    |
| Docetaxel          | 1 mg/kg/day                                             | 44%                                  | < 0.05                                    |
| Docetaxel          | 10 mg/kg/day                                            | 43%                                  | < 0.05                                    |
| CA-170 + Docetaxel | 10 mg/kg/day (CA-<br>170) + 10 mg/kg/day<br>(Docetaxel) | 68%                                  | < 0.05                                    |

Data from a study in Balb/c mice bearing CT26 tumors, with treatment administered for 12 days.[4]

Table 2: Efficacy of CA-170 in Combination with Cyclophosphamide in the CT26 Colon Carcinoma Model

| Treatment Group              | Dose and Schedule                                                    | Outcome                                      | Statistical<br>Significance (p-<br>value) |
|------------------------------|----------------------------------------------------------------------|----------------------------------------------|-------------------------------------------|
| CA-170 +<br>Cyclophosphamide | 3 mg/kg/day (CA-170,<br>oral) + 100 mg/kg<br>(CTX, single dose)      | Statistically significant survival advantage | < 0.001                                   |
| CA-170 +<br>Cyclophosphamide | 10 mg/kg/day (CA-<br>170, oral) + 100<br>mg/kg (CTX, single<br>dose) | Statistically significant survival advantage | < 0.001                                   |



Data from a study in Balb/c mice bearing CT26 tumors.[4]

### Signaling Pathways and Experimental Workflow Signaling Pathway of CA-170 Action



Click to download full resolution via product page

Caption: Dual inhibition of PD-L1 and VISTA by CA-170.

### **Experimental Workflow for In Vivo Combination Studies**





Click to download full resolution via product page

Caption: Workflow for CA-170 and chemotherapy combination studies.



# Experimental Protocols In Vivo Syngeneic Tumor Model (CT26)

Objective: To evaluate the anti-tumor efficacy of CA-170 in combination with chemotherapy in a murine colon carcinoma model.

#### Materials:

- Cell Line: CT26 murine colon carcinoma cells.
- Animals: Female Balb/c mice, 6-8 weeks old.
- Reagents:
  - CA-170 (formulated for oral administration).
  - o Chemotherapeutic agent (e.g., Docetaxel, Cyclophosphamide).
  - Vehicle control for CA-170.
  - Saline or appropriate vehicle for chemotherapy.
  - Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
  - Phosphate-Buffered Saline (PBS), sterile.
  - Trypsin-EDTA.
- Equipment:
  - Laminar flow hood.
  - CO2 incubator (37°C, 5% CO2).
  - Centrifuge.
  - Hemocytometer or automated cell counter.
  - Syringes (1 mL) with needles (27-30 gauge).



- o Oral gavage needles.
- Digital calipers.
- Animal balance.

#### Protocol:

- Cell Culture:
  - 1. Culture CT26 cells in complete medium in a CO2 incubator.
  - 2. Passage cells every 2-3 days to maintain exponential growth.
  - 3. On the day of implantation, harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10<sup>6</sup> cells/mL. Keep on ice.
- Tumor Implantation:
  - 1. Anesthetize mice according to approved institutional protocols.
  - 2. Shave the right flank of each mouse.
  - 3. Inject 100  $\mu$ L of the CT26 cell suspension (5 x 10^5 cells) subcutaneously into the shaved flank.
  - 4. Monitor mice until they recover from anesthesia.
- Treatment:
  - 1. Monitor tumor growth by measuring tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
  - 2. When tumors reach a mean volume of approximately 100-150 mm<sup>3</sup>, randomize mice into treatment groups (n=8-10 mice per group).
  - 3. CA-170 Administration: Administer CA-170 or vehicle control daily via oral gavage at the desired dose (e.g., 10 mg/kg).



- 4. Chemotherapy Administration: Administer the chemotherapeutic agent or its vehicle via intraperitoneal (IP) injection at the specified dose and schedule (e.g., Docetaxel daily, Cyclophosphamide as a single dose).
- 5. Combination Therapy: Administer both CA-170 and the chemotherapeutic agent according to their respective schedules.
- Monitoring and Endpoint:
  - 1. Continue to measure tumor volume and body weight 2-3 times per week.
  - 2. Euthanize mice if tumor volume exceeds the protocol-defined limit, if there is significant body weight loss (>20%), or at the end of the study period.
  - 3. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., flow cytometry, immunohistochemistry).

### Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

#### Protocol:

- Tumor Digestion:
  - 1. Excise tumors and place them in cold PBS.
  - 2. Mince the tumors into small pieces and digest using a tumor dissociation kit or a cocktail of collagenase and DNase.
  - 3. Incubate at 37°C with agitation.
  - 4. Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
  - 5. Lyse red blood cells using an ACK lysis buffer.



- Staining:
  - Count the cells and resuspend in FACS buffer (PBS with 2% FBS).
  - 2. Block Fc receptors with an anti-CD16/32 antibody.
  - 3. Stain for surface markers using fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-PD-1).
  - 4. For intracellular staining (e.g., for cytokines like IFN-γ or granzyme B), fix and permeabilize the cells after surface staining, then stain with the intracellular antibodies.
- Data Acquisition and Analysis:
  - 1. Acquire samples on a flow cytometer.
  - 2. Analyze the data using appropriate software to quantify the different immune cell populations.

# Discussion on Combination with Platinum-Based Chemotherapy

While direct preclinical data for the combination of CA-170 with platinum-based chemotherapies such as oxaliplatin or carboplatin are not currently available in the public domain, there is a strong scientific rationale for such a combination. Preclinical studies have demonstrated that oxaliplatin can induce immunogenic cell death, leading to an influx of T-cells into the tumor microenvironment. Furthermore, studies combining anti-PD-L1 antibodies with oxaliplatin in the CT26 syngeneic model have shown synergistic anti-tumor effects. This was associated with an increase in tumor-infiltrating activated CD8+ T cells and a decrease in regulatory T cells. Given that CA-170 targets the PD-L1 pathway, it is plausible that it would also synergize with platinum-based agents. Further preclinical investigation into this combination is warranted.

### Conclusion

CA-170, as a dual inhibitor of PD-L1 and VISTA, shows significant promise for combination therapy with standard chemotherapeutic agents. The protocols outlined in this document



provide a framework for the preclinical evaluation of these combinations in syngeneic mouse models. The data presented for combinations with docetaxel and cyclophosphamide demonstrate the potential for synergistic anti-tumor activity. Future studies exploring combinations with other chemotherapy agents, particularly platinum-based drugs, will be crucial in further defining the clinical potential of CA-170.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Synergistic antitumor effect of anti-PD-L1 combined with oxaliplatin on a mouse tumor model PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical antitumor efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 3. curis.com [curis.com]
- 4. The combination of oxaliplatin and anti-PD-1 inhibitor promotes immune cells infiltration and enhances anti-tumor effect of PD-1 blockade in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Preclinical Evaluation of CA-170 in Combination with Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061668#ca-170-in-combination-withchemotherapy-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com